molecular formula C6H6N2O5S B2697192 2-Hydroxy-4-nitrobenzenesulfonamide CAS No. 1261863-13-1

2-Hydroxy-4-nitrobenzenesulfonamide

Cat. No.: B2697192
CAS No.: 1261863-13-1
M. Wt: 218.18
InChI Key: GFDDXSZDOQVYHC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H6N2O5S It is a derivative of benzenesulfonamide, characterized by the presence of both hydroxyl and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-nitrobenzenesulfonamide typically involves the nitration of 2-hydroxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonamide: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

    4-Nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    2-Hydroxybenzenesulfonamide: Lacks the nitro group, which limits its use in certain applications.

Uniqueness

2-Hydroxy-4-nitrobenzenesulfonamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

2-hydroxy-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDDXSZDOQVYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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